molecular formula C30H48O4 B1264408 (4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B1264408
M. Wt: 472.7 g/mol
InChI Key: MDZKJHQSJHYOHJ-SXISEVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The practical synthesis of bredemolic acid involves a five-step process starting from the readily available 2β,3β-diol . The synthetic route includes the following steps:

  • Protection of the hydroxyl groups.
  • Oxidation to form the corresponding ketone.
  • Reduction to yield the desired 2β,3α-diol.
  • Functional group transformations to introduce the carboxylic acid moiety.
  • Final deprotection to obtain bredemolic acid.

The overall yield of this synthetic route is approximately 18% .

Industrial Production Methods

While specific industrial production methods for bredemolic acid are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bredemolic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Introduction of functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions include various derivatives of bredemolic acid, such as ketones, alcohols, and substituted derivatives .

Scientific Research Applications

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-SXISEVPCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Synonyms

edemolic acid
maslic acid
maslinic acid

Origin of Product

United States

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